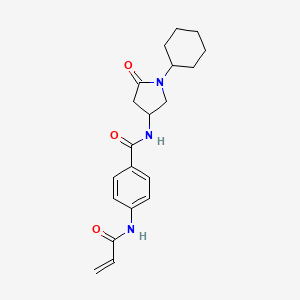
4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide" is a structurally complex molecule that is likely to have significant biological activity given the presence of a pyrazole ring, which is a common feature in many pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of related compounds. For example, the synthesis of a CCR5 antagonist involved esterification, intramolecular Claisen type reaction, and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation . Similarly, the synthesis of benzamide derivatives utilized 4-aminophenazone, indicating a multi-step process that could be analogous to the synthesis of the compound . These methods suggest that the synthesis of "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide" would also require careful planning of reaction sequences and conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their biological activity. The molecular structure of a related compound, "4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole," was determined using spectroscopic methods and X-ray diffraction, and further analyzed using computational methods . This suggests that a similar approach could be used to analyze the molecular structure of "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide," which would provide insights into its conformational flexibility and electronic properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall structure. The papers provided discuss the reactivity of similar compounds, such as the treatment of oxazolone with activated methylene compounds , and the desmethylation of a benzamide derivative . These reactions are indicative of the types of chemical transformations that might be relevant for "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide," such as nucleophilic substitutions or electrophilic aromatic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its solubility, melting point, and stability, are important for its practical applications. While the papers do not provide direct information on the properties of "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide," they do discuss the properties of structurally related compounds. For instance, the thermodynamic properties of a pyrazole derivative were investigated using theoretical calculations , and the biological evaluation of benzamide derivatives provided insights into their potential interactions with biological targets . These studies suggest that "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide" would also have unique properties that could be elucidated through similar experimental and computational studies.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The synthesis of compounds with structural elements similar to 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been widely explored for their potential biological activities. For instance, compounds with 4-methoxyphenyl groups have been synthesized and evaluated for their antibacterial activities, showcasing the relevance of such structures in developing antimicrobial agents (Aghekyan et al., 2020).
Crystal Structure Analysis
- The determination of crystal structures for compounds containing 4-methoxybenzoyl groups contributes to understanding the molecular configuration, intermolecular interactions, and potential reactivity of these compounds (Manolov & Maichle‐Moessmer, 2007).
Molecular Structure and Theoretical Studies
- Investigations into the molecular structure, including experimental and theoretical studies, have been conducted on compounds similar to 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. These studies include vibrational frequency analysis and computational chemistry methods to predict molecular properties, offering insights into how such compounds might interact with biological targets (Inkaya et al., 2012).
Antiviral and Anticancer Applications
- The synthesis of benzamide-based compounds and their evaluation for antiviral and anticancer activities highlight the potential therapeutic applications of compounds structurally related to 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. Research in this area aims to discover new treatments for infectious diseases and cancer, indicating the broad applicability of such molecules in medicinal chemistry (Hebishy et al., 2020).
Chemical Synthesis and Material Science
- The development of synthetic routes for compounds with 4-methoxybenzoyl and pyrazole components serves not only in pharmaceutical applications but also in material science, where such molecules might be used in the development of new materials with unique properties (Ikemoto et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-9-7-16(8-10-18)19(23)20-11-12-22-14-17(13-21-22)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRVKMJSWZOKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

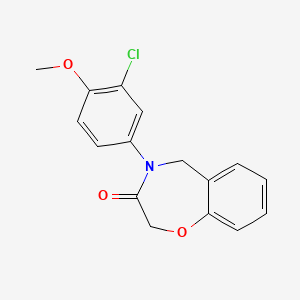
![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)
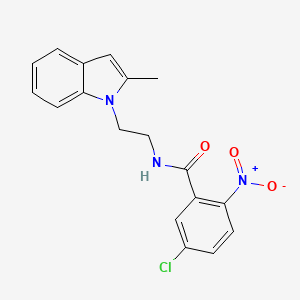
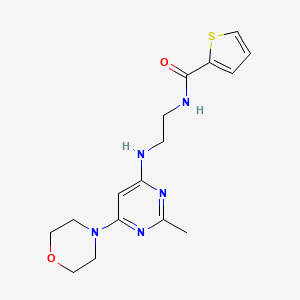
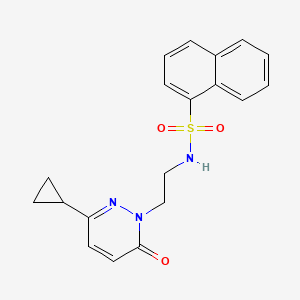
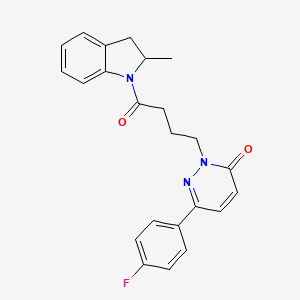
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
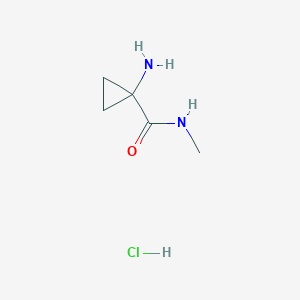
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)

